molecular formula C20H30FN3O4S B6506219 N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide CAS No. 898427-01-5

N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B6506219
CAS No.: 898427-01-5
M. Wt: 427.5 g/mol
InChI Key: IXLUPQLFBVPISB-UHFFFAOYSA-N
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Description

This compound is characterized by a piperidine ring substituted at the 1-position with a 4-fluoro-2-methylbenzenesulfonyl group, linked via an ethyl chain to an ethanediamide (oxalamide) moiety. The oxalamide is further substituted with a 2-methylpropyl (isobutyl) group. Key structural features include:

  • Ethyl linker: Modifies spatial orientation and conformational flexibility.
  • Oxalamide with isobutyl: Introduces hydrogen-bonding capacity and steric bulk.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O4S/c1-14(2)13-23-20(26)19(25)22-10-9-17-6-4-5-11-24(17)29(27,28)18-8-7-16(21)12-15(18)3/h7-8,12,14,17H,4-6,9-11,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLUPQLFBVPISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl phenyl(piperidin-2-yl)acetate

Structure : Piperidine-2-yl core with phenyl and ethyl ester substituents .
Key Differences :

  • Lacks sulfonyl and oxalamide groups; instead, features an ester functional group.
  • Lower molecular weight and polarity compared to the target compound.
    Functional Implications :
  • Ester groups may confer faster metabolic degradation compared to sulfonamides .

Cyclopropylfentanyl (Fentanyl Analog)

Structure : 4-Anilidopiperidine with cyclopropanecarboxamide .
Key Differences :

  • Anilido substitution at piperidine-4-position vs. sulfonylation at the 1-position.
  • Cyclopropane group introduces rigidity, unlike the ethyl linker in the target.
    Functional Implications :
  • Fentanyl analogs exhibit potent µ-opioid receptor affinity; sulfonylation in the target may alter selectivity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Hypothesized Activity
Target Compound Piperidine Sulfonyl, oxalamide, isobutyl ~450 (estimated) CNS modulation (opioid/sigma)
Ethyl phenyl(piperidin-2-yl)acetate Piperidine Phenyl, ethyl ester ~263 Unclear, potential stimulant
AB-FUBINACA Indazole Fluorophenylmethyl, carboxamide ~358 Cannabinoid receptor agonist
Cyclopropylfentanyl 4-Anilidopiperidine Cyclopropanecarboxamide ~348 µ-opioid receptor agonist

Research Findings and Structural Insights

  • Sulfonyl vs. Ester Groups : The target’s sulfonyl group likely increases metabolic stability compared to esters in analogs like Ethyl phenyl(piperidin-2-yl)acetate .
  • Oxalamide vs. Carboxamide : The oxalamide’s dual amide bonds may enhance hydrogen-bonding interactions with receptors compared to single carboxamides in AB-FUBINACA .
  • Piperidine Substitution Patterns : Sulfonylation at the 1-position (target) vs. 4-position (fentanyl analogs) could lead to divergent receptor selectivity .

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